molecular formula C10H16O4 B8754617 Dimethyl Cyclohexane-1,1-dicarboxylate CAS No. 72963-31-6

Dimethyl Cyclohexane-1,1-dicarboxylate

Cat. No.: B8754617
CAS No.: 72963-31-6
M. Wt: 200.23 g/mol
InChI Key: GGCUUOGRTPMFQK-UHFFFAOYSA-N
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Description

Dimethyl Cyclohexane-1,1-dicarboxylate (CAS 72963-31-6) is a cyclohexane derivative featuring two methyl ester groups on a single carbon atom, with a molecular formula of C10H16O4 and a molecular weight of 200.232 g/mol . This geminal diester is a valuable building block in organic synthesis and materials science research. Its structure serves as a key synthetic intermediate; for instance, related cyclohexane-1,1-dicarboxylate esters have been utilized in the synthesis of complex organic molecules, and their stereochemistry has been confirmed through X-ray crystallography . Furthermore, dimethyl cyclohexanedicarboxylate isomers are gaining significant attention in sustainable chemistry. Recent catalytic research highlights the upgrading of waste polyethylene terephthalate (PET) to dimethyl cyclohexane-1,4-dicarboxylate as a promising pathway for producing valuable chemical precursors, demonstrating the relevance of such compounds in the development of circular economies and advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

72963-31-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl cyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

GGCUUOGRTPMFQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

  • Building Block : Dimethyl cyclohexane-1,1-dicarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as esterification, reduction, and substitution.
  • Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new compounds.

Biological Research

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have shown a dose-dependent decrease in interleukin-6 production when cells are treated with this compound.
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, potentially contributing to its therapeutic effects by scavenging free radicals.

Medicinal Chemistry

  • Investigated for its potential therapeutic applications, particularly in developing topical formulations aimed at reducing inflammation and oxidative stress.

Industrial Applications

This compound is utilized in various industrial processes:

Polymer Production

  • It is a key intermediate for synthesizing polyesters and polyamides. Its unique properties enhance the performance characteristics of these materials.
  • Coatings formulated with this compound exhibit excellent hardness, flexibility, and resistance to chemicals and corrosion.

Chemical Manufacturing

  • Employed in producing synthetic lubricants and stabilizers for plastics and resins.

Case Studies on Biological Effects

Several case studies highlight the biological effects of this compound:

Topical Application for Inflammation

  • A study involving animal models with induced skin inflammation demonstrated that topical application of this compound significantly reduced redness and swelling compared to control groups.

Cell Culture Studies

  • In vitro studies using human cell lines revealed that treatment with this compound led to decreased levels of inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The position of ester groups on the cyclohexane ring significantly influences physical and chemical behaviors. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Melting Point (°C) Boiling Point (°C/mmHg)
Dimethyl cyclohexane-1,1-dicarboxylate 1,1 C₁₀H₁₆O₄ 200.23* Liquid Not reported ~106–108 (1 mmHg)†
Dimethyl cyclohexane-1,2-dicarboxylate 1,2 C₁₀H₁₆O₄ 200.23 Solid 148–150 (trans)‡ Not reported
Dimethyl cyclohexane-1,3-dicarboxylate 1,3 C₁₀H₁₆O₄ 200.23 Solid Not reported Not reported
Dimethyl cyclohexane-1,4-dicarboxylate 1,4 (trans isomer) C₁₀H₁₆O₄ 200.23 Liquid/Solid 24–27 Not reported

*Inferred from trans-1,4 isomer data ; †Based on diethyl analog ; ‡From tetralin derivative synthesis .

Key Observations:
  • Physical State : 1,1 and 1,4 isomers are typically liquids, while 1,2 and 1,3 analogs are solids, reflecting differences in molecular symmetry and packing efficiency.
This compound (DCHD):
  • Cyclopropane Ring-Opening : Reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) in the presence of TaCl₅ to form substituted tetralins via a unique Lewis acid-mediated mechanism .
  • Steric Limitations : The 1,1-diester configuration may hinder reactions requiring planar transition states, unlike less hindered isomers.
Other Isomers:
  • 1,2-Dicarboxylates : Exhibit higher symmetry and are used in stereoselective syntheses. For example, trans-1,2-diacids serve as chiral building blocks in asymmetric catalysis .
  • 1,4-Dicarboxylates (trans) : Commercial availability and liquid state make them suitable for polymer cross-linking and solvent applications .

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl cyclohexane-1,1-dicarboxylate, and how can reaction conditions be optimized?

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 200.23 for molecular ion peak) .

  • ¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.7 ppm for OCH₃) and cyclohexane protons (δ ~1.2–2.5 ppm) .

  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and C-O ester bonds at ~1250 cm⁻¹ .

    • Quality Control Metrics :
TechniqueCritical Parameters
GC-MSRetention time: ~8–10 min
NMRIntegration ratios for CH₃ groups

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomerism in this compound derivatives?

  • Methodological Answer : Cis/trans isomerism arises due to restricted rotation of the cyclohexane ring. Techniques include:
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) mobile phase.

  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement .

  • Dynamic NMR : Variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic signals .

    • Case Study :
      For cis-cyclohexane-1,4-dicarboxylic acid derivatives, crystallography revealed chair conformations with axial/equatorial ester groups . Similar approaches apply to the 1,1 isomer.

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The 1,1-dicarboxylate’s steric hindrance slows nucleophilic attacks compared to monoesters. Reactivity studies involve:
  • Kinetic Analysis : Monitor hydrolysis rates under acidic/basic conditions via pH-stat titration.

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions .

    • Reactivity Data :
ConditionHalf-life (t₁/₂)
0.1 M NaOH24–48 hours
0.1 M HCl>72 hours

Q. What are the applications of this compound in synthesizing functionalized cyclopropane derivatives?

  • Methodological Answer : The compound serves as a precursor in cyclopropanation via [2+1] cycloaddition with carbenes. Example protocol:

Generate dichlorocarbene (CCl₂) from chloroform and a strong base (e.g., t-BuOK).

React with this compound at −20°C to form cyclopropane-1,1-diesters.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Yield Optimization :
BaseYield (%)
t-BuOK65–70
NaH50–55

Critical Analysis of Contradictions

  • lists this compound, but most data (e.g., NMR, synthesis) are inferred from analogous 1,4-isomers . Researchers must validate protocols for the 1,1 isomer due to potential steric/electronic differences.

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